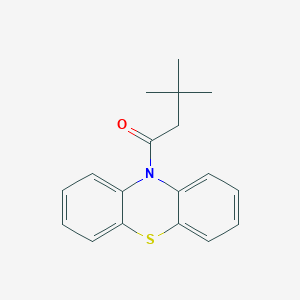
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, particularly as antipsychotic and antimicrobial agents . This compound features a phenothiazine core, which is a tricyclic structure containing nitrogen and sulfur atoms, and a butanone side chain.
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one typically involves the condensation of phenothiazine derivatives with appropriate ketones. One common method involves the reaction of 10H-phenothiazine with 3,3-dimethylbutan-1-one under acidic or basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Phenothiazine derivatives have been studied for their antipsychotic and anti-inflammatory properties.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one is primarily related to its phenothiazine core. Phenothiazines are known to interact with various molecular targets, including dopamine receptors, which are involved in their antipsychotic effects . The compound may also interact with bacterial cell membranes, leading to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one include other phenothiazine derivatives such as:
Chlorpromazine: An antipsychotic drug used to treat schizophrenia.
Promazine: Another antipsychotic with similar properties to chlorpromazine.
Thioridazine: Known for its antipsychotic and antimicrobial activities.
What sets this compound apart is its unique butanone side chain, which may confer different chemical reactivity and biological activity compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
828266-33-7 |
|---|---|
Molekularformel |
C18H19NOS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
3,3-dimethyl-1-phenothiazin-10-ylbutan-1-one |
InChI |
InChI=1S/C18H19NOS/c1-18(2,3)12-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
YUFOTFWBFGHMSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
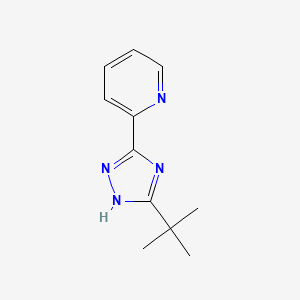
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
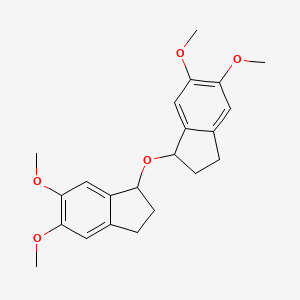
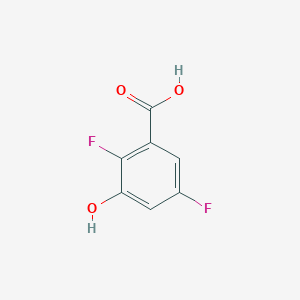
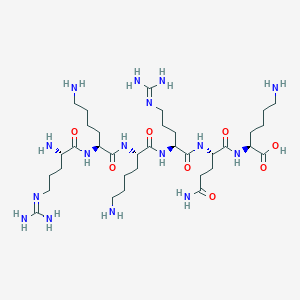
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
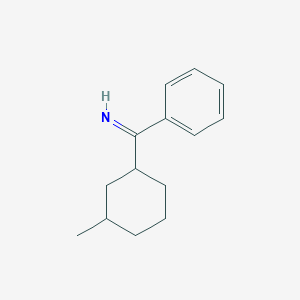
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
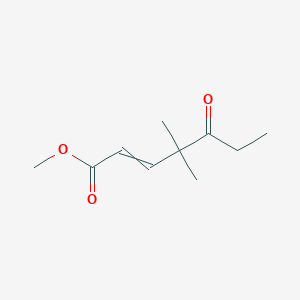
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
